Bienvenue dans la boutique en ligne BenchChem!

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-

hTDO hIDO1 Enzyme Selectivity

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- (CAS 59647-95-9) is a tetrahydrophthalimide derivative belonging to the isoindole-1,3-dione class. Structurally, it features a 3-bromophenyl substituent on the nitrogen of the tetrahydrophthalimide core.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 59647-95-9
Cat. No. B12728697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-
CAS59647-95-9
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H12BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2
InChIKeyJSTBSVFFVHWUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS 59647-95-9): A Biased Tryptophan 2,3-Dioxygenase Inhibitor Scaffold for Targeted Kynurenine Pathway Research


1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- (CAS 59647-95-9) is a tetrahydrophthalimide derivative belonging to the isoindole-1,3-dione class. Structurally, it features a 3-bromophenyl substituent on the nitrogen of the tetrahydrophthalimide core. This compound has been profiled in biochemical and cellular assays as a modest inhibitor of human indoleamine 2,3-dioxygenase 1 (hIDO1) and tryptophan 2,3-dioxygenase (hTDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism [1]. Unlike many dual IDO1/TDO inhibitors that aim for equipotency, this compound exhibits a quantifiable selectivity bias toward hTDO over hIDO1 at the enzymatic level, making it a valuable tool for dissecting the individual contributions of these two enzymes in immuno-oncology and neurodegenerative disease models [2].

Why the 3-Bromophenyl-Tetrahydrophthalimide Scaffold is Not Interchangeable with Other Isoindole-1,3-dione or Phenyl-Isomer Analogs


Substitution on the N-phenyl ring of tetrahydrophthalimide derivatives profoundly impacts target engagement and selectivity. The meta-bromine substitution in CAS 59647-95-9 is a critical determinant of its biased inhibition profile. Evidence from structure-activity relationship (SAR) studies on isoindole-1,3-dione derivatives indicates that the position and electron-withdrawing nature of halogen substituents modulate activity against multiple targets, including TDO, IDO1, CYP2C9, and antimicrobial or antileishmanial pathways [1]. Simply swapping this compound for the para-bromo isomer (CAS 39985-64-3) or other N-aryl analogs without equivalent, quantified target engagement data risks losing the documented TDO-over-IDO1 selectivity bias and potentially introduces unintended off-target activities, as demonstrated by the micromolar CYP2C9 inhibition observed for this specific chemotype [2]. The downstream immunological and metabolic interpretations in in vitro and in vivo models are thus directly contingent on this specific chemical structure.

Quantitative Selectivity and Pharmacological Differentiation of 2-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS 59647-95-9)


16-Fold Enzymatic Selectivity for hTDO Over hIDO1

In recombinant human enzyme assays, the compound inhibits hTDO with an IC50 of 40 nM, while its activity against hIDO1 is substantially weaker at 640 nM [1]. This yields a 16-fold selectivity window for hTDO over hIDO1. This differentiation is significant when compared to clinical-stage dual inhibitors or tool compounds that often exhibit equipotent or inverse selectivity profiles. For instance, the well-characterized dual inhibitor 23 from the indazole-4-amine series (Ning et al., 2021) reports nearly identical numerical IC50 values (hIDO1 IC50 = 640 nM, hTDO IC50 = 40 nM), yet its indazole scaffold differs fundamentally from the tetrahydrophthalimide core of CAS 59647-95-9, potentially leading to distinct pharmacokinetic and off-target profiles [2].

hTDO hIDO1 Enzyme Selectivity Tryptophan Metabolism

Preserved Cellular Selectivity Window for TDO in Cancer Cell Lines

Cellular activity data confirms that selectivity translates into intact cells. The compound inhibits TDO in overexpressing SW48 human colorectal cancer cells with an EC50 of 1,070 nM and in A-172 human glioblastoma cells with an EC50 of 3,030 nM [1]. In contrast, IDO1 inhibition in IFN-γ-induced HeLa cells requires a much higher concentration, with an EC50 of 5,500 nM [1]. This establishes a cellular selectivity window ranging from ~1.8 (A-172 vs. HeLa) to ~5.1 (SW48 vs. HeLa) depending on the TDO-overexpressing cell line used. The retention of a selectivity gradient in cell-based assays, rather than a complete loss of discrimination, is a critical differentiator from many compound classes where biochemical selectivity is abolished in a cellular context [2].

Cellular Pharmacodynamics SW48 Colon Cancer A-172 Glioblastoma HeLa

Meta-Bromo Substitution Demarcates CYP2C9 Liability and Structural Selectivity Basis

The meta-bromophenyl substitution in CAS 59647-95-9 is associated with a moderate CYP2C9 inhibitory activity of 9,270 nM (9.27 µM) [1]. This is a crucial piece of selectivity data, as it indicates that the compound does not potently inhibit a key hepatic metabolism enzyme at concentrations near its TDO target engagement range, offering a ~232-fold selectivity window between its primary pharmacological target (hTDO) and CYP2C9. This is distinct from the SAR trend observed for other halogenated isoindole-1,3-dione derivatives, where tetra-brominated or tetra-chlorinated analogs demonstrate significantly enhanced but broadly cytotoxic antimicrobial, anticancer, and antileishmanial activities, a profile linked to increased lipophilicity rather than specific target engagement [2]. The defined CYP2C9 window, combined with the TDO/IDO selectivity, provides a rationale for choosing the mono-meta-bromo-substituted scaffold over poly-halogenated versions when target-specific immunomodulatory activity is required over broad cytoxicity [2].

CYP2C9 Inhibition Drug-Drug Interaction Risk Structure-Activity Relationship

Optimal Research Application Scenarios for 2-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS 59647-95-9)


Selective TDO Chemical Probe for Mechanistic Kynurenine Pathway Dissection in Immuno-Oncology

The 16-fold enzymatic selectivity of this compound for hTDO (IC50 = 40 nM) over hIDO1 (IC50 = 640 nM) makes it suitable as a biased chemical probe for distinguishing TDO-specific effects from IDO1-mediated tryptophan catabolism [1]. In experiments requiring the identification of TDO-driven immune escape mechanisms in tumor models, this bias is essential to avoid confounding results from dual enzyme inhibition.

TDO-Dependent Glioblastoma and Colorectal Cancer Cell Screening Tool

Given the validated cellular potency in TDO-overexpressing A-172 (EC50 = 3,030 nM) and SW48 (EC50 = 1,070 nM) cell lines, this compound can be used for functional screens to test TDO dependency in cancer cell proliferation models [1]. The availability of matched cellular potency data for a less sensitive cell line (HeLa IDO1 EC50 = 5,500 nM) provides an internal control for selectivity in cell-based assay design.

SAR Template for Balancing Target Engagement and CYP450 Liability in Tetrahydrophthalimide-based Immunomodulators

As a reference compound, CAS 59647-95-9 serves as a benchmark for mono-halogenated tetrahydrophthalimide scaffolds with a quantified CYP2C9 liability profile (IC50 = 9,270 nM) and defined TDO/IDO selectivity [1]. It can guide medicinal chemistry campaigns aiming to optimize the balance between target potency and metabolic drug-drug interaction risk, especially when contrasting with poly-halogenated derivatives that have potent but non-selective cytopathic profiles [2].

Quote Request

Request a Quote for 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.